![molecular formula C15H27N5O3S2 B3050797 N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt CAS No. 288144-42-3](/img/structure/B3050797.png)
N-Biotinyl-N'-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt
Overview
Description
“N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt” is a reagent useful for intein-mediated biotinylation of proteins . It is used in research and not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular formula of this compound is C17H28F3N5O5S2 and it has a molecular weight of 503.56 . The IUPAC name is (3aS,4S,6aR)-N-[2-[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide .Chemical Reactions Analysis
This compound is primarily used as a reagent for intein-mediated biotinylation of proteins . Intein-mediated biotinylation is a process used to attach biotin to proteins, which can then be used in a variety of biochemical assays.Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.5 g/mol . It has 6 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a topological polar surface area of 152 Ų and contains 25 heavy atoms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt:
Protein Biotinylation
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is widely used for intein-mediated biotinylation of proteins. This process involves the attachment of biotin to proteins, which is crucial for various biochemical assays and purification techniques. Biotinylated proteins can be easily captured and detected using streptavidin or avidin-based systems .
Protein Microarrays
This compound is also utilized in the preparation of protein microarrays. Protein microarrays are powerful tools for studying protein interactions, functions, and activities on a large scale. The biotinylation of proteins allows for their immobilization on microarray surfaces, facilitating high-throughput analysis .
Cell Surface Labeling
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt can be used for cell surface labeling. By biotinylating cell surface proteins, researchers can study cell surface dynamics, receptor-ligand interactions, and cell signaling pathways. This application is particularly useful in immunology and cell biology research .
Affinity Purification
In affinity purification, this compound is employed to biotinylate target proteins, which can then be purified using streptavidin or avidin affinity columns. This method is highly specific and efficient, allowing for the isolation of proteins of interest from complex mixtures .
Enzyme-Linked Immunosorbent Assay (ELISA)
N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is used in ELISA techniques to biotinylate antibodies or antigens. The biotinylated molecules can then be detected using streptavidin-conjugated enzymes, enhancing the sensitivity and specificity of the assay .
Drug Delivery Systems
This compound has potential applications in drug delivery systems. By biotinylating therapeutic agents, researchers can target these agents to specific cells or tissues using biotin-streptavidin interactions. This targeted delivery can improve the efficacy and reduce the side effects of drugs .
Imaging and Diagnostics
In imaging and diagnostic applications, N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt can be used to biotinylate imaging agents or diagnostic probes. This allows for the precise localization and detection of these agents in biological systems, aiding in disease diagnosis and monitoring .
Protein-Protein Interaction Studies
This compound is also valuable in studying protein-protein interactions. By biotinylating one of the interacting proteins, researchers can use streptavidin-based pull-down assays to isolate and identify interacting partners, providing insights into protein networks and functions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is proteins . This compound is a reagent useful for intein-mediated biotinylation of proteins .
Mode of Action
The compound interacts with proteins through a process known as intein-mediated biotinylation . In this process, the compound binds to proteins, enabling their identification and quantification .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the biotinylation pathway . Biotinylation is a post-translational modification that plays a crucial role in various biological processes, including cell signaling, protein localization, and gene regulation.
Result of Action
The result of the compound’s action is the biotinylation of proteins . This modification allows for the identification and quantification of proteins, which can be crucial in various research and diagnostic applications .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23)/t9-,10-,11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRCSVAGDWAZCU-ZPFDUUQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29974090 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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